trans-7-Methyl-5-octenoic acid

描述

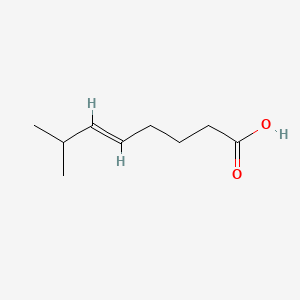

Structure

3D Structure

属性

IUPAC Name |

(E)-7-methyloct-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h4,6,8H,3,5,7H2,1-2H3,(H,10,11)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMDRLPRUQGXMQ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61229-06-9 | |

| Record name | 5-Octenoic acid, 7-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Trans 7 Methyl 5 Octenoic Acid and Structural Analogues

Stereocontrolled Chemical Synthesis of Branched Unsaturated Carboxylic Acids

The synthesis of a molecule with a specific alkene geometry, such as the trans configuration in trans-7-Methyl-5-octenoic acid, requires careful selection of reactions that provide high stereocontrol.

Olefination reactions, which form carbon-carbon double bonds by coupling a carbonyl compound with an organophosphorus or organosulfur reagent, are a cornerstone of alkene synthesis. Several named reactions are particularly useful for generating trans (or E)-alkenes with high selectivity. nih.gov

Wittig Reaction and its Modifications: The classical Wittig reaction can have variable stereoselectivity. However, the Schlosser modification provides a route to pure E-alkenes. organic-chemistry.org This method involves the use of a second equivalent of an alkylithium base at low temperature to form a β-oxido ylide, which, after protonation and elimination, yields the trans-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used variation of the Wittig reaction that employs phosphonate carbanions. organic-chemistry.org HWE reagents, particularly those with electron-withdrawing substituents, generally exhibit high selectivity for the E-alkene product. The water-soluble phosphonate byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction.

Julia-Kocienski and Julia-Lythgoe Olefinations: These methods involve the reaction of a metalated sulfone with an aldehyde or ketone. organic-chemistry.orgoregonstate.edu The Julia-Kocienski olefination, in particular, is known for its excellent E-selectivity and broad substrate scope. oregonstate.edu

These strategies allow for the reliable installation of a trans double bond, a key structural feature of the target molecule.

Table 1: Comparison of Olefination Strategies for trans-Alkene Synthesis

| Reaction Name | Key Reagent(s) | Typical Selectivity | Key Advantages |

|---|---|---|---|

| Schlosser Modification (Wittig) | Phosphonium ylide, alkyllithium | High E-selectivity | Provides access to pure E-alkenes from various ylides. |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally high E-selectivity | Easy removal of byproducts; reagent can be modified to tune reactivity. organic-chemistry.org |

| Julia-Kocienski Olefination | Metalated heteroarylalkylsulfone | High E-selectivity | Excellent stereoselectivity and functional group tolerance. organic-chemistry.orgoregonstate.edu |

| Zweifel Olefination | Vinyl boronate complexes, iodine | High stereoselectivity | A transition-metal-free method for coupling vinyl partners. nih.gov |

An alternative and highly effective strategy for the stereocontrolled synthesis of trans-alkenes is the partial reduction of an alkyne. The choice of reducing agent dictates the geometry of the resulting double bond.

To produce a trans-alkene, a dissolving metal reduction is the method of choice. masterorganicchemistry.comchemistrysteps.com This reaction typically uses sodium or lithium metal dissolved in liquid ammonia at low temperatures. libretexts.orglumenlearning.com The mechanism proceeds through a radical anion intermediate. The steric constraints of this intermediate favor the formation of a trans-vinyl anion upon the addition of a second electron, which is then protonated to yield the trans-alkene product. libretexts.org This method is complementary to catalytic hydrogenation using Lindlar's catalyst, which produces cis-alkenes. chemistrysteps.comlibretexts.org Therefore, starting with 7-methyl-5-octynoic acid, a dissolving metal reduction would selectively yield this compound.

Constructing the carbon backbone of this compound can be achieved by systematically extending a shorter carbon chain. This process, known as homologation, involves adding one or more carbon units to a molecule. wikipedia.orguniroma1.it

Arndt-Eistert Synthesis: This is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.org The process involves converting a carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (Wolff rearrangement) yields a ketene, which can be trapped with water to form the homologated carboxylic acid.

Modern Homologation Methods: More recent developments include visible-light-induced homologation of unmodified carboxylic acids, offering a practical and iterative strategy under milder conditions. nih.govacs.org

Carbanion Chemistry: The formation of carbon-carbon bonds via carbanion chemistry is a fundamental chain elongation strategy. researchgate.net For instance, enolates derived from esters or other carbonyl compounds can be alkylated with suitable electrophiles. The reaction of organometallic reagents (like Grignard or organolithium reagents) with electrophiles such as epoxides or alkyl halides is another powerful tool for building up a carbon skeleton.

These approaches allow for the stepwise assembly of the eight-carbon chain of the target molecule from simpler, readily available starting materials.

Enzymatic and Biocatalytic Approaches in Fatty Acid Derivatization and Production

Nature employs sophisticated enzymatic machinery for the synthesis of fatty acids, including branched-chain fatty acids (BCFAs). wikipedia.org Understanding and harnessing these biological systems offers a green and highly selective alternative to traditional chemical synthesis.

The biosynthesis of BCFAs is carried out by the fatty acid synthase (FAS) complex. nih.govresearchgate.net Branching is introduced in one of two primary ways:

Use of Branched Starter Units: The synthesis can be initiated with a branched-chain acyl-CoA primer. These primers, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are derived from the degradation of branched-chain amino acids like leucine, valine, and isoleucine, respectively. nih.govfrontiersin.org

Use of Branched Extender Units: Instead of the usual malonyl-CoA extender unit, FAS can incorporate methylmalonyl-CoA, leading to the formation of a methyl branch on an even-numbered carbon atom in the growing fatty acid chain. nih.govnih.gov

While specific enzymes for the direct production of this compound are not prominently documented, the general principles of BCFAs biosynthesis provide a blueprint for potential biocatalytic production.

Furthermore, biocatalysis using isolated enzymes offers powerful tools for fatty acid derivatization. mdpi.com Lipases, for example, are widely used for the esterification and transesterification of fatty acids under mild conditions. mdpi.commdpi.com Other enzymes, such as cytochrome P450 monooxygenases, can be engineered to perform selective C-H activation, introducing hydroxyl groups at specific positions on the fatty acid chain. nih.gov Carboxylic acid reductases (CAR) and transaminases (ω-TA) can be used in enzymatic cascades to convert fatty acids into valuable fatty amines. rsc.org These biocatalytic methods represent a growing field for producing novel fatty acid derivatives sustainably.

Strategic Preparation of Functionalized Derivatives for Research Applications

To study the biological roles or chemical properties of this compound, it is often necessary to synthesize functionalized derivatives. These derivatives can serve as molecular probes, prodrugs, or building blocks for more complex structures. The carboxylic acid moiety is the most common site for such modifications.

Standard chemical transformations can convert the carboxyl group into a variety of other functional groups:

Esters: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol yields the corresponding ester. uomus.edu.iq Esters are often more lipophilic than the parent acid and can be used to improve membrane permeability.

Amides: Amides are formed by reacting the carboxylic acid (or its activated form, like an acyl chloride) with an amine. uomus.edu.iq This creates a stable linkage used in many biologically active molecules.

Anhydrides: The carboxylic acid can be converted to an activated acyl chloride and then reacted with the carboxylate salt of another fatty acid to form a mixed anhydride. nih.gov Such derivatives can act as prodrugs that hydrolyze to release the parent molecules. nih.gov

The double bond within the carbon chain also represents a potential site for functionalization, although reactions at the more reactive carboxyl group are more common for creating research tools.

Table 2: Common Functional Derivatives of Carboxylic Acids for Research

| Derivative Type | Synthetic Method | Potential Research Application |

|---|---|---|

| Methyl/Ethyl Ester | Fischer esterification with methanol/ethanol | Increased volatility for GC-MS analysis; prodrug design. |

| Amide | Reaction of acyl chloride with an amine | Creation of stable bioconjugates; synthesis of peptide analogues. |

| Anhydride | Reaction of acyl chloride with a carboxylate | Controlled-release prodrugs. nih.gov |

| Acid Halide | Reaction with thionyl chloride or oxalyl chloride | Highly reactive intermediate for the synthesis of other derivatives. uomus.edu.iq |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-methyl-5-octynoic acid |

| isovaleryl-CoA |

| isobutyryl-CoA |

| 2-methylbutyryl-CoA |

| malonyl-CoA |

| methylmalonyl-CoA |

| triphenylphosphine oxide |

State of the Art Analytical Methodologies for the Characterization and Quantification of Trans 7 Methyl 5 Octenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like fatty acids. However, due to the inherent polarity of the carboxylic acid group, direct analysis of trans-7-Methyl-5-octenoic acid by GC is challenging, often leading to poor peak shape and retention time variability. To overcome these limitations, derivatization to more volatile ester forms is a standard and essential practice.

To render this compound amenable to GC-MS analysis, it is typically converted into its fatty acid methyl ester (FAME), methyl trans-7-methyl-5-octenoate. This derivatization increases the volatility and thermal stability of the analyte. Several esterification methods are available, with the choice depending on the sample matrix and the presence of other interfering substances.

Commonly employed derivatization reagents for this purpose include:

Boron trifluoride-methanol (BF₃-methanol): This is a widely used and effective reagent for the esterification of fatty acids. The reaction is typically carried out by heating the sample with a 12-14% BF₃-methanol solution. This method is known for its rapid and complete methylation of free fatty acids restek.com. A general protocol involves heating the fatty acid with BF₃-methanol at around 60-70°C for a specified time, followed by extraction of the FAME into a nonpolar solvent like hexane restek.commdpi.com.

Silylation Reagents: An alternative to esterification is silylation, which also increases volatility. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to form trimethylsilyl (TMS) esters restek.com. This method is effective but can also derivatize other functional groups present in a sample restek.com.

The optimization of the derivatization protocol is critical to ensure complete conversion to the FAME without introducing artifacts or causing isomerization of the double bond.

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| BF₃-methanol | High efficiency for FAME formation, relatively fast reaction times. restek.com | Reagent is corrosive and moisture-sensitive. | Heating at 60-100°C for 5-60 minutes. restek.com |

| BSTFA/MSTFA (+TMCS) | Effective for a wide range of functional groups, producing stable derivatives. restek.com | Can derivatize other functional groups, potentially complicating the chromatogram. restek.com | Heating at 60°C for 60 minutes. restek.com |

The separation of the methyl trans-7-methyl-5-octenoate from other fatty acid isomers and matrix components is achieved using high-resolution capillary columns. The choice of the stationary phase is paramount for achieving the desired selectivity.

For the analysis of FAMEs, particularly for separating geometric (cis/trans) and positional isomers, highly polar capillary columns are preferred. Columns with stationary phases such as cyanopropyl polysiloxane are widely used for this purpose gcms.cznih.gov. For instance, columns like the DB-225ms have demonstrated excellent performance in separating various FAME isomers, including those with branched chains mdpi.com.

Key separation parameters that are optimized include:

Column Dimensions: Longer columns (e.g., 60-100 m) with smaller internal diameters (e.g., 0.25 mm) generally provide higher resolution.

Oven Temperature Program: A carefully controlled temperature gradient is essential to achieve optimal separation of FAMEs with varying chain lengths and degrees of unsaturation.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) is optimized to maximize column efficiency.

Following chromatographic separation, the eluted methyl trans-7-methyl-5-octenoate enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for structural confirmation.

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the methyl ester (C₁₀H₁₈O₂), which is 170.25 g/mol . The intensity of this peak may be low in EI-MS due to fragmentation jeol.com.

McLafferty Rearrangement: A characteristic fragment at m/z 74 is common for methyl esters of straight-chain fatty acids.

Fragments from Cleavage at the Branch Point: The presence of the methyl group at the 7-position would lead to characteristic fragments resulting from cleavage adjacent to this branch.

Fragments Indicating Double Bond Position: While EI-MS is not always definitive for double bond localization, certain fragmentation pathways can provide clues.

For comparison, the NIST WebBook provides a mass spectrum for the isomeric compound, methyl 7-octenoate (C₉H₁₆O₂), which can offer some insight into the fragmentation of a similar unsaturated ester nist.gov.

Liquid Chromatography Techniques for Isomer Separation and Quantification

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC-MS for the analysis of fatty acids, especially for the separation of isomers without the need for derivatization to increase volatility.

For the separation of this compound from its cis isomer and other positional isomers, silver ion HPLC (Ag⁺-HPLC) is a particularly effective technique aocs.org. This method utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds in unsaturated fatty acids. This interaction is sensitive to the stereochemistry and position of the double bond, allowing for the separation of isomers that are difficult to resolve by other means aocs.orgnih.gov. Trans isomers generally elute before their corresponding cis isomers in Ag⁺-HPLC because their interaction with the silver ions is weaker nih.gov.

Reversed-phase HPLC (RP-HPLC) can also be employed for the separation of fatty acids based on their hydrophobicity. While less effective for cis/trans isomer separation on standard C18 columns, specialized stationary phases and mobile phase modifiers can enhance resolution acs.org. Quantification is typically achieved using UV detection, often after derivatization to introduce a chromophore, or with more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS).

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons adjacent to the double bond, with the coupling constant between these protons being indicative of the trans configuration (typically in the range of 11-18 Hz). Signals for the methyl group at the 7-position and the terminal methyl groups would also be present at distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bond and the carbon bearing the methyl group are diagnostic. SpectraBase provides predicted ¹³C NMR chemical shifts for (E)-7-Methyl-5-octenoic acid, which is synonymous with the trans isomer spectrabase.com.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, key absorption bands would include:

A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

A broad O-H stretching band in the region of 3300-2500 cm⁻¹.

A characteristic band for the trans C=C double bond out-of-plane bending vibration, typically observed around 965 cm⁻¹ wpmucdn.com. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-2960 cm⁻¹ region mdpi.com.

Development and Application of Certified Reference Materials for Analytical Validation

The validation of analytical methods for the quantification of this compound relies on the availability of high-purity certified reference materials (CRMs) scielo.br. A CRM is a standard that has been characterized for one or more properties with a high degree of accuracy and for which a certificate is issued.

Currently, there are no commercially available CRMs specifically for this compound. The development of such a standard would involve:

Synthesis and Purification: The compound would need to be synthesized with high purity, and any isomeric impurities would need to be removed.

Comprehensive Characterization: The identity and purity of the synthesized material would be confirmed using a combination of the analytical techniques described above (GC-MS, LC, NMR, IR).

Value Assignment: The concentration or purity of the CRM would be determined through a rigorous process, often involving multiple independent analytical methods and inter-laboratory comparisons.

Uncertainty Estimation: A comprehensive uncertainty budget would be established for the certified value.

In the absence of a specific CRM, analytical methods for this compound would be validated using a well-characterized in-house standard, with its purity assessed by the best available analytical techniques. The validation process would include establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) scielo.brresearchgate.netnih.gov.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| methyl trans-7-methyl-5-octenoate |

| boron trifluoride |

| methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide |

| trimethylchlorosilane |

| helium |

| hydrogen |

| methyl 7-octenoate |

| silver nitrate |

Emerging Research Frontiers and Future Perspectives on Trans 7 Methyl 5 Octenoic Acid

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of a branched, unsaturated fatty acid like trans-7-Methyl-5-octenoic acid is likely to involve a combination of enzymatic processes that govern chain initiation, elongation, and desaturation. While the specific pathway for this molecule is not yet detailed in the scientific literature, insights can be drawn from established principles of fatty acid biosynthesis in various organisms.

The formation of the branched-chain structure likely originates from the use of a non-standard primer during fatty acid synthesis. In many bacteria, the biosynthesis of branched-chain fatty acids is initiated with short-chain branched acyl-CoA primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. For this compound, a primer such as isovaleryl-CoA, derived from leucine, could be utilized by the fatty acid synthase (FAS) machinery.

The introduction of the double bond at the 5-position would be catalyzed by a fatty acid desaturase. These enzymes typically act on saturated fatty acyl chains attached to a carrier protein (acyl carrier protein or ACP) or coenzyme A. The stereochemistry of the double bond (trans) is a critical aspect. While most common unsaturated fatty acids in biological systems possess cis double bonds, trans isomers are also known and can be formed through various enzymatic reactions, including isomerization or directly by certain desaturases.

Future research in this area will likely focus on identifying the specific enzymes and genetic pathways responsible for the production of this compound in organisms where it may be discovered. This would involve a combination of genomics, transcriptomics, and metabolomics to correlate gene expression with the production of the compound. Understanding the regulatory mechanisms, such as feedback inhibition or transcriptional control of the biosynthetic genes, will also be a key area of investigation. wikipedia.orgresearchgate.netfrontiersin.org

Table 1: Key Enzyme Classes Potentially Involved in the Biosynthesis of this compound

| Enzyme Class | Probable Function | Substrate | Product |

| Branched-chain alpha-keto acid dehydrogenase complex | Generation of branched-chain acyl-CoA primer | Branched-chain amino acids (e.g., leucine) | Isovaleryl-CoA |

| Fatty Acid Synthase (FAS) | Chain elongation | Isovaleryl-CoA, Malonyl-CoA | Saturated branched-chain fatty acid precursor |

| Fatty Acid Desaturase | Introduction of a double bond | Saturated branched-chain fatty acyl-ACP | Monounsaturated branched-chain fatty acyl-ACP |

| Isomerase | Conversion of cis to trans double bond (potential pathway) | cis-7-Methyl-5-octenoyl-ACP | trans-7-Methyl-5-octenoyl-ACP |

Innovative Strategies for Stereoselective and Sustainable Chemical Synthesis

The precise chemical structure of this compound, with its stereodefined double bond and chiral center (if the methyl group is not at the terminal end of the branched chain), presents a challenge for synthetic organic chemists. The development of innovative, stereoselective, and sustainable synthetic routes is a significant research frontier.

Modern synthetic methodologies that could be applied to the synthesis of this compound include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, asymmetric hydrogenation or metathesis reactions could be employed to establish the trans double bond with high stereoselectivity.

Organocatalysis: The use of small organic molecules as catalysts, which can offer mild reaction conditions and high stereocontrol, presenting a more sustainable alternative to some metal-based catalysts.

Biocatalysis: The use of enzymes or whole-cell systems to perform specific synthetic transformations. Lipases, for example, can be used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure intermediates.

Sustainable synthesis strategies would focus on minimizing waste, using renewable starting materials, and employing energy-efficient reaction conditions. This could involve the use of flow chemistry, which allows for better control over reaction parameters and can lead to higher yields and purity, reducing the need for extensive purification steps.

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Metal Catalysis | High stereoselectivity and efficiency. | Potential for metal contamination in the final product; cost of catalysts. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading can be higher than with metal catalysts. |

| Biocatalysis | High specificity, environmentally benign conditions (aqueous media, mild temperatures). | Enzyme stability and availability; substrate scope may be limited. |

| Flow Chemistry | Improved safety, scalability, and process control; can lead to higher yields. | Initial setup costs can be high. |

In-depth Exploration of Specific Ecological Functions and Environmental Metabolomics

The ecological roles of branched-chain and unsaturated fatty acids are diverse, ranging from structural components of cell membranes to signaling molecules. It is plausible that this compound plays a specific role in the chemical ecology of the organism that produces it.

Potential ecological functions could include:

Pheromonal Communication: Many insects use fatty acid derivatives as pheromones for mating or aggregation. The specific structure of this compound could serve as a highly specific chemical signal.

Antimicrobial Defense: Some fatty acids exhibit antimicrobial properties and are part of the chemical defense arsenal (B13267) of various organisms against pathogens.

Membrane Fluidity Regulation: The composition of fatty acids in cell membranes is crucial for maintaining appropriate fluidity in response to environmental changes such as temperature. A branched, unsaturated fatty acid could play a role in this adaptation.

Environmental metabolomics, the comprehensive analysis of metabolites in an environmental sample, is a powerful tool for discovering novel compounds and elucidating their ecological functions. By applying untargeted metabolomics approaches to various environmental niches, it may be possible to identify the presence of this compound and correlate its abundance with specific organisms or environmental conditions. This could provide clues to its biological source and ecological relevance. nih.govresearchgate.netresearchgate.net

Development of Ultra-Sensitive and Highly Specific Analytical Techniques for Trace Analysis

The detection and quantification of this compound, especially at the trace levels expected in biological and environmental samples, requires the development of highly sensitive and specific analytical methods.

Key analytical techniques that would be central to this research include:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). Derivatization of the carboxylic acid to its methyl ester would be a necessary sample preparation step. High-resolution mass spectrometry would aid in the unambiguous identification of the compound based on its accurate mass and fragmentation pattern. avantiresearch.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the analysis of underivatized fatty acids. Reversed-phase chromatography would likely be the separation method of choice. Tandem mass spectrometry (MS/MS) would provide high specificity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Chiral Chromatography: To separate and quantify the potential enantiomers of this compound, chiral GC or LC columns would be necessary.

Future research in this area will focus on optimizing sample extraction and cleanup procedures to minimize matrix effects and improve detection limits. The development of stable isotope-labeled internal standards for this compound would be crucial for accurate quantification by isotope dilution mass spectrometry.

Table 3: Analytical Techniques for the Trace Analysis of this compound

| Technique | Sample Preparation | Separation Principle | Detection | Key Advantages |

| GC-MS | Esterification (e.g., to FAME) | Volatility and polarity | Mass-to-charge ratio | High resolution, established libraries for FAMEs. |

| LC-MS/MS | Minimal (extraction and filtration) | Polarity (reversed-phase) | Precursor-to-product ion transitions | High sensitivity and specificity, no derivatization needed. |

| Chiral GC/LC-MS | Esterification (for GC) | Enantioselective interactions with a chiral stationary phase | Mass-to-charge ratio | Separation of enantiomers. |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing trans-7-Methyl-5-octenoic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves catalytic isomerization or stereoselective methods to achieve the trans-configuration. To ensure reproducibility, document reaction conditions (temperature, catalysts, solvents), purification steps (e.g., column chromatography), and analytical validation (e.g., NMR, GC-MS). Include raw data for key intermediates and final products in supplementary materials, adhering to journal guidelines for compound characterization . For novel syntheses, provide comparative retention times, spectral peaks, and purity metrics (e.g., HPLC traces) to validate identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer : Use H/C NMR to confirm structural features (e.g., double-bond geometry, methyl branching) and IR for functional groups. Discrepancies in spectral data (e.g., unexpected coupling constants) may arise from impurities or conformational isomers. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if feasible). For unresolved conflicts, replicate experiments under controlled conditions and statistically analyze variability (e.g., ±SD across trials) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical effects of this compound in catalytic processes?

- Methodological Answer : Employ a factorial design to test variables like catalyst type (e.g., chiral vs. achiral), solvent polarity, and temperature. Use kinetic studies (e.g., rate constants) and enantiomeric excess (ee) measurements to quantify stereochemical outcomes. Include control groups (e.g., cis-isomer or non-methylated analogs) and blind protocols to minimize bias. Statistical tools like ANOVA can identify significant interactions between variables .

Q. What methodologies are recommended for reconciling contradictory findings in studies on the biological activity of this compound?

- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., assay type, dosage range). Perform sensitivity analyses to assess the impact of outlier studies. Use meta-regression to explore heterogeneity sources (e.g., cell lines vs. in vivo models). Transparently report search strategies (e.g., PRISMA flowcharts) and data extraction protocols to enable independent verification .

Q. How should meta-analyses be structured to evaluate the efficacy of this compound across heterogeneous studies?

- Methodological Answer : Define a clear research question (e.g., "Does this compound exhibit consistent anti-inflammatory effects across models?"). Extract effect sizes (e.g., standardized mean differences) and adjust for covariates (e.g., study size, dosage). Use random-effects models to account for between-study variance. Visualize data via forest plots and assess publication bias with funnel plots. Document all decisions in a search-results template (e.g., Template 7 in ) for reproducibility .

Data Integrity and Reporting

Q. How can researchers maintain data integrity when reporting unexpected results for this compound?

- Methodological Answer : Preserve raw datasets (spectra, chromatograms) and analysis scripts in open repositories (e.g., Zenodo). Use version control for iterative analyses. For anomalies, perform robustness checks (e.g., alternative statistical tests) and disclose limitations in the discussion section. Adhere to ethical guidelines by avoiding selective data omission and declaring conflicts of interest .

Q. What frameworks are recommended for integrating qualitative and quantitative data in studies on this compound?

- Methodological Answer : Adopt a mixed-methods design, pairing quantitative assays (e.g., IC values) with qualitative insights (e.g., researcher field notes on experimental challenges). Use triangulation to validate findings across methods. For example, correlate NMR purity data with observer-reported synthesis difficulties. Structure the discussion to highlight convergences/divergences between datasets .

Tables for Reference

| Analytical Technique | Key Parameters | Common Challenges |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants | Signal overlap, solvent artifacts |

| HRMS | Exact mass, isotopic patterns | Matrix interference, ion suppression |

| X-ray Crystallography | Bond lengths, dihedral angles | Crystal quality, resolution limits |

| Meta-Analysis Step | Best Practices |

|---|---|

| Literature Search | Use Boolean operators; document databases (e.g., PubMed, Scopus) |

| Data Extraction | Dual-reviewer process; resolve discrepancies via consensus |

| Statistical Modeling | Pre-register analysis plan; use R/Python scripts for transparency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。